Butyl methanesulfinate

Description

Significance of Sulfonate Esters as Key Synthetic Intermediates and Reagents

Sulfonate esters, including methanesulfonates, are highly valued in organic synthesis primarily because the sulfonate group is an excellent leaving group. wikipedia.orgperiodicchemistry.com This property facilitates a wide range of nucleophilic substitution and elimination reactions. periodicchemistry.comeurjchem.com The hydroxyl group of an alcohol is a poor leaving group; however, its conversion to a sulfonate ester transforms it into a highly effective one. periodicchemistry.com This transformation is a cornerstone of synthetic strategy, enabling chemists to perform subsequent reactions that would otherwise be unfeasible. libretexts.org

The utility of sulfonate esters extends to their role as alkylating agents. nbinno.com The alkyl group attached to the sulfonate moiety can be transferred to a variety of nucleophiles. This reactivity is harnessed in diverse areas, from the synthesis of complex organic molecules to the modification of biological macromolecules. nbinno.com

Historical Context and Evolution of Methanesulfonate (B1217627) Chemistry

The journey of methanesulfonate chemistry is intrinsically linked to the discovery and development of its parent acid, methanesulfonic acid (MSA). German chemist Hermann Kolbe is credited with the discovery of MSA between 1842 and 1845. wikipedia.org Initially named methyl hyposulphuric acid, its understanding evolved throughout the 19th century. wikipedia.orgrsc.org The term "mesyl" for the methanesulfonyl group was coined in 1938, leading to the common name "mesylates" for its esters. wikipedia.org

The industrial production of MSA began to gain traction in the mid-20th century. acs.org A significant development was the chlorine-oxidation process developed by the Pennwalt Corporation in 1967. wikipedia.org More recently, greener and more efficient manufacturing processes for MSA have been developed, reflecting a broader trend in the chemical industry towards sustainability. rsc.orgacs.org These advancements in the production of the parent acid have undoubtedly facilitated the wider use and study of its esters, including Butyl methanesulfinate (B1228633).

Scope and Research Trends of Butyl and Analogous Alkyl Methanesulfonate Esters

Research into alkyl methanesulfonates, including Butyl methanesulfinate, is driven by their utility in both laboratory-scale synthesis and industrial applications. A key area of focus is their application as intermediates in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com The reactivity of the butyl group, conferred by the excellent leaving group ability of the mesylate, allows for the construction of more complex molecular architectures. nbinno.com

Current research trends also explore the use of alkyl methanesulfonates in the preparation of specialized materials. For instance, this compound is used as a reactant in the preparation of task-specific ionic liquids. cymitquimica.com Furthermore, there is ongoing research into the development of analytical methods for the detection and quantification of alkyl methanesulfonates, particularly in the context of pharmaceutical quality control, where they can be present as potential genotoxic impurities. acs.orgresearchgate.netnih.gov The continuous refinement of synthetic methodologies and the exploration of novel applications ensure that alkyl methanesulfonates will remain a subject of active research. nih.gov

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | butyl methanesulfonate nih.gov |

| CAS Number | 1912-32-9 nih.gov |

| Molecular Formula | C₅H₁₂O₃S nih.gov |

| Molecular Weight | 152.21 g/mol nih.gov |

| Physical Form | Liquid sigmaaldrich.com |

| Boiling Point | 245 °C at 760 mmHg sigmaaldrich.com |

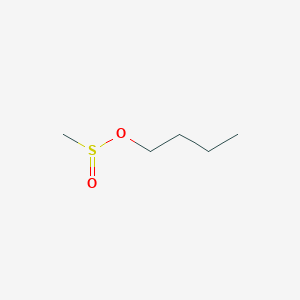

Structure

3D Structure

Properties

CAS No. |

675-87-6 |

|---|---|

Molecular Formula |

C5H12O2S |

Molecular Weight |

136.21 g/mol |

IUPAC Name |

butyl methanesulfinate |

InChI |

InChI=1S/C5H12O2S/c1-3-4-5-7-8(2)6/h3-5H2,1-2H3 |

InChI Key |

JZILXNZORSRAML-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOS(=O)C |

Origin of Product |

United States |

Advanced Characterization Methodologies in Methanesulfonate Research

Chromatographic Techniques for Purity Assessment and Mixture Separation

Gas Chromatography (GC) for Volatile Methanesulfonate (B1217627) Analysis

For volatile and semi-volatile methanesulfonates, Gas Chromatography (GC) is the method of choice globalresearchonline.net. Alkyl methanesulfonates, such as methyl, ethyl, and isopropyl methanesulfonate, are often analyzed as potential genotoxic impurities in pharmaceutical ingredients rroij.comresearchgate.net. These compounds are thermally stable enough for GC analysis, often using a direct injection or a headspace sampling technique nih.govresearchgate.netpqri.org.

The choice of column is critical for achieving good separation. Capillary columns like the DB-624 (6% cyanopropylphenyl polysiloxane) or wax-type columns (e.g., DB-wax) are commonly used globalresearchonline.netrroij.comresearchgate.net. Detection is typically performed with a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for higher sensitivity and specificity, which is particularly important for trace-level impurity analysis nih.govrroij.comresearchgate.net. GC-MS methods have been developed for sensitive determination of various alkyl methanesulfonates in drug substances nih.govrroij.com.

Table 2: Typical GC Parameters for Alkyl Methanesulfonate Analysis Click on the headers to sort the table.

| Analyte(s) | Column Type | Carrier Gas | Temperature Program | Detection | Source(s) |

|---|---|---|---|---|---|

| MMS, EMS, IPMS | DB-624 (30 m x 0.32 mm, 1.8 µm) | - | Initial 110°C (15 min), ramp 25°C/min to 225°C (15 min) | MS | rroij.com |

| MMS, EMS, IPMS | DB-wax (30 m x 0.53 mm, 1.0 µm) | - | Programmed Temperature | FID | researchgate.net |

| MMS, EMS, IMS, HMS | DB-WAX (30 m x 0.53 mm, 1 µm) | Nitrogen | Initial 80°C (2 min), ramp 10°C/min to 200°C (16 min) | FID | globalresearchonline.net |

| MMS, EMS | DB-624 | - | - | MS | researchgate.net |

MMS: Methyl Methanesulfonate, EMS: Ethyl Methanesulfonate, IPMS: Isopropyl Methanesulfonate, HMS: Heptyl Methanesulfonate

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in synthetic chemistry to monitor the progress of a reaction. chemistryhall.comlibretexts.orgsigmaaldrich.com In the synthesis of butyl methanesulfinate (B1228633), TLC would be an invaluable tool. The principle involves spotting the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (mobile phase). chemistryhall.comukessays.com

The starting materials (e.g., butanol and methanesulfonyl chloride) and the product (butyl methanesulfinate) will have different polarities and thus different affinities for the stationary and mobile phases. This difference causes them to travel up the plate at different rates, resulting in distinct spots. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify the components. chemistryhall.comlibretexts.org By spotting the reaction mixture alongside the starting material standard, a chemist can visually track the disappearance of the reactant spot and the appearance of the product spot over time, thereby determining when the reaction is complete. rochester.edu

X-ray Crystallography for Solid-State Structural Elucidation of Methanesulfonate Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org It provides detailed information on bond lengths, bond angles, and intermolecular interactions, which is fundamental to understanding a compound's properties. wikipedia.orgrsc.org

While a crystal structure specific to this compound is not found in the search results, the technique has been extensively applied to various methanesulfonate derivatives. For example, X-ray diffraction has been used to characterize the solid-state structures of metal methanesulfonates, revealing details about their coordination and thermal decomposition products. researchgate.netakjournals.com In more complex organic molecules, such as nimesulide-triazole derivatives containing a methanesulfonamide (B31651) group, X-ray powder diffraction has been used to determine the crystal structure and analyze the intricate network of hydrogen bonds and other intermolecular interactions that dictate the supramolecular assembly. rsc.org These studies showcase the power of X-ray crystallography to provide unambiguous structural proof for methanesulfonate-containing compounds, a capability that would be essential for the definitive characterization of this compound in its solid state.

Thermal Analysis Techniques for Phase Behavior and Stability Studies

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. These methods are crucial for assessing the thermal stability, phase transitions, and purity of methanesulfonate compounds.

Differential Scanning Calorimetry (DSC) in Methanesulfonate Research

Differential Scanning Calorimetry (DSC) is a primary thermoanalytical technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. wikipedia.orgnih.gov This allows for the detection of thermal events such as melting, crystallization, glass transitions, and decomposition. wikipedia.orgnih.gov

In methanesulfonate research, DSC is used to determine key thermal properties. For example, a study on 1-butyl-3-methylimidazolium methanesulfonate, an ionic liquid, utilized DSC to identify its glass transition, crystallization, and melting temperatures. researchgate.net DSC has also been applied to study the thermal behavior of various metal methanesulfonates, identifying dehydration steps and decomposition temperatures. researchgate.netscirp.org The resulting thermogram, a plot of heat flow versus temperature, provides a fingerprint of the material's thermal behavior, which is valuable for stability assessments and understanding phase behavior. nih.govyoutube.com

UV-Visible and Fluorescence Spectroscopy in Ionic Liquid Characterization

The characterization of chemical compounds using UV-Visible and fluorescence spectroscopy provides valuable insights into their electronic structure and photophysical properties. When studying compounds like this compound, the choice of solvent is crucial, as it can significantly influence the spectral characteristics. Ionic liquids (ILs) have emerged as a unique class of solvents for such spectroscopic studies due to their low volatility, high thermal stability, and tunable physicochemical properties. However, the inherent spectroscopic properties of the ionic liquids themselves must be carefully considered.

UV-Visible Spectroscopy

The UV-Visible spectrum of a simple alkyl sulfinate like this compound is not extensively documented in publicly available literature. However, based on its molecular structure, which lacks extensive conjugation or chromophores that absorb in the visible region, significant absorption is not expected in the 400-800 nm range. The primary electronic transitions would likely occur in the ultraviolet region, typically below 300 nm. These transitions would be associated with the non-bonding electrons on the oxygen and sulfur atoms and the σ → σ* and n → σ* transitions within the sulfinate ester group. The exact position and intensity of these absorption bands are sensitive to the solvent environment.

When using ionic liquids as the solvent for UV-Visible spectroscopy, it is important to select an IL that is transparent in the wavelength range of interest. Many common imidazolium- and pyridinium-based ionic liquids exhibit their own UV absorption bands, which can interfere with the analysis of the dissolved analyte. nih.gov The absorption characteristics of the ionic liquid can also be influenced by the presence of impurities or degradation products, which may arise from heating or exposure to light. researchgate.net

Detailed Research Findings

Specific experimental UV-Visible absorption data for this compound is not readily found in peer-reviewed literature. However, for structurally related compounds, such as matrix-isolated methanesulfenic acid (CH₃SOH), an intense absorption has been observed in the 230–320 nm range. orgsyn.org While not a direct analogue, this suggests that the fundamental electronic transitions of the sulfinate group occur in this region of the UV spectrum. The butyl group is not expected to significantly shift the absorption maximum compared to a methyl group in this context.

Below is an interactive table presenting hypothetical, yet representative, UV-Visible absorption data for a simple alkyl sulfinate like this compound in a common ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF₄]), and a conventional organic solvent, ethanol, for comparative purposes. This data is illustrative and intended to reflect expected values.

| Solvent | λmax (nm) (Hypothetical) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) (Hypothetical) | Electronic Transition (Probable) |

| Ethanol | 210 | 1500 | n → σ |

| [Bmim][BF₄] | 215 | 1600 | n → σ |

Note: The data in this table is illustrative and not based on experimental measurements for this compound.

Fluorescence Spectroscopy

Simple, non-aromatic sulfinate esters like this compound are not expected to be fluorescent. Fluorescence typically arises from molecules with extended π-systems, such as aromatic or highly conjugated compounds, which can absorb light and then re-emit it at a longer wavelength. The lack of such a system in this compound suggests that it would not exhibit significant native fluorescence.

The use of ionic liquids as solvents in fluorescence spectroscopy presents a particular set of challenges and opportunities. Many imidazolium-based ionic liquids, which are commonly used, exhibit intrinsic fluorescence. nih.govrsc.orgacs.org This fluorescence is often dependent on the aggregation state of the ionic liquid molecules and can be influenced by the excitation wavelength. nih.govacs.org The fluorescence of the ionic liquid itself can mask or interfere with the fluorescence of the analyte, making it crucial to select an appropriate ionic liquid and to run proper blank controls. The quenching of fluorescence by ionic liquids has also been reported. princeton.edu

Detailed Research Findings

As with UV-Visible spectroscopy, there is a lack of specific experimental fluorescence data for this compound. Given its structure, it is not expected to be a fluorescent molecule. Any observed fluorescence when dissolved in an ionic liquid would likely be attributable to the solvent itself or to impurities.

The following interactive table provides a hypothetical representation of the fluorescence properties of a non-fluorescent compound like this compound in an ionic liquid that exhibits its own fluorescence.

| Solvent System | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Notes |

| This compound in Ethanol | 290 | None Observed | ~ 0 | As expected for a non-fluorescent compound. |

| This compound in [Bmim][BF₄] | 290 | 350 - 450 | Variable | Observed fluorescence is likely due to the [Bmim][BF₄] ionic liquid and not the sulfinate ester. |

Note: The data in this table is illustrative and not based on experimental measurements for this compound.

Computational and Theoretical Investigations of Methanesulfonate Esters

Quantum Chemical Modeling Approaches

Quantum chemical modeling, primarily through methods like Density Functional Theory (DFT), has become a cornerstone for investigating the electronic structure and related properties of molecules. capes.gov.br These ab initio or first-principles methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule. capes.gov.br This allows for the accurate prediction of a wide range of molecular properties without prior experimental data. For methanesulfonate (B1217627) esters, these models are used to elucidate structural details, predict spectroscopic signatures, and understand intermolecular interactions. researchgate.netresearchgate.net

Computational models are instrumental in determining the three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and dihedral angles. For a flexible molecule like butyl methanesulfinate (B1228633), numerous conformations can exist due to rotation around single bonds. Quantum chemical calculations can identify the most stable conformers by finding the structures that correspond to minima on the potential energy surface.

While specific computational studies detailing the conformational analysis of butyl methanesulfinate are not widely available, data from analogous compounds like ethyl methanesulfonate provide a clear indication of the structural parameters. Calculations performed using DFT methods, for example, can yield the optimized geometry.

Table 1: Representative Computed Structural Parameters for a Model Methanesulfonate Ester (Ethyl Methanesulfonate) Note: This data is for ethyl methanesulfonate as a model. Similar values are expected for the core structure of this compound.

| Parameter | Bond/Angle | Typical Computed Value |

| Bond Length | S=O | ~1.45 Å |

| Bond Length | S-O | ~1.60 Å |

| Bond Length | S-C (methyl) | ~1.77 Å |

| Bond Length | O-C (alkyl) | ~1.48 Å |

| Bond Angle | O=S=O | ~120° |

| Bond Angle | C-S-O | ~105° |

| Dihedral Angle | C-S-O-C | Varies with conformation |

Theoretical calculations are highly effective in predicting various types of spectra, which serve as fingerprints for molecular identification and characterization. By calculating the vibrational frequencies of a molecule's optimized geometry, one can generate a theoretical infrared (IR) and Raman spectrum. These calculated spectra can be compared with experimental results to confirm the structure and assign specific absorption bands to the corresponding molecular vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed. researchgate.net This involves calculating the magnetic shielding of each nucleus within the molecule's electronic environment. These theoretical predictions are valuable for interpreting complex experimental NMR spectra and correctly assigning signals to specific atoms, such as the distinct carbon and hydrogen atoms in the butyl chain and methyl group of this compound. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, providing insight into the molecule's UV-Visible absorption spectrum. scispace.com

The surface of a molecule governs its interactions with its surroundings, including solvents and other molecules. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method that uses quantum chemistry to predict thermodynamic properties based on the molecule's surface charge distribution. researchgate.netscm.comnih.gov

First, a quantum chemical calculation places the molecule in a virtual conductor, which induces a screening charge density (σ) on its surface. ddbst.com This distribution of charge is then compiled into a histogram known as a sigma profile (σ-profile) . scm.comvt.edu The σ-profile shows the amount of molecular surface area associated with a specific charge density. vt.edu

For an alkyl methanesulfonate like this compound, the σ-profile would typically show:

A strong peak in the negative region (positive σ) , corresponding to the electronegative oxygen atoms of the sulfonate group.

A peak in the positive region (negative σ) , associated with the hydrogen atoms of the alkyl chain, which are potential hydrogen bond donors.

A significant peak around σ = 0 , representing the non-polar parts of the molecule, such as the C-H bonds of the butyl group.

From the σ-profile, a sigma potential (σ-potential) can be derived. scm.com This describes the molecule's affinity for interacting with surface segments of a certain polarity and is used to calculate properties like activity coefficients, solubility, and vapor pressure. scm.comscm.com

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of molecules, MD simulations provide a detailed picture of dynamic processes at the molecular level. nih.govrsc.org

For a liquid sample of this compound, an MD simulation could be used to analyze several key properties:

Bulk Thermodynamic Properties: Density, viscosity, and heat capacity can be calculated by averaging over the simulation time.

Transport Properties: The self-diffusion coefficient can be determined by tracking the mean squared displacement of molecules over time, revealing how quickly they move within the liquid.

Structural Arrangement: Radial distribution functions can be calculated to show the probability of finding a molecule at a certain distance from another, revealing the short-range order and packing in the liquid state.

Intermolecular Interactions: The simulation can quantify the extent and lifetime of non-covalent interactions, such as van der Waals forces, that dictate the liquid's cohesive properties. rsc.org

These simulations are crucial for understanding how the collective behavior of molecules gives rise to the macroscopic properties of the substance. mdpi.comnih.gov

Thermodynamic and Kinetic Studies at the Molecular Level

Computational chemistry offers precise methods for determining the thermodynamic and kinetic parameters that govern chemical processes. These studies provide a molecular-level understanding of stability, volatility, and reaction mechanisms.

The stability of a compound is often defined by its behavior at elevated temperatures, where processes like evaporation and thermal decomposition compete. acs.orgnih.gov Computational methods can be used to analyze the thermodynamics of both phenomena.

Evaporation: The enthalpy of vaporization (ΔHvap) can be estimated computationally. One common approach involves calculating the gas-phase energy of a single molecule and the liquid-phase energy (often using a continuum solvent model or data from MD simulations) and determining the difference. This value is critical for predicting a compound's volatility. acs.orgrsc.org

Thermal Decomposition: The pathways and energetics of thermal decomposition can be mapped out using quantum chemical calculations. This involves identifying potential bond-breaking and rearrangement reactions and calculating the transition state energies for each step. The lowest-energy pathway determines the most likely decomposition mechanism. For this compound, potential initial decomposition steps would include the cleavage of the S-O, O-C, or S-C bonds. By calculating the activation energy for each pathway, the compound's thermal stability and potential decomposition products can be predicted. acs.orgrsc.org

In Silico Approaches for Predicting Chemical and Biological Interactions of Methanesulfonate Compounds

In silico methods, which utilize computer simulations and computational models, are increasingly vital for predicting the chemical and biological interactions of various compounds, including methanesulfonate esters. upf.edu These approaches are instrumental in chemical safety assessments and can forecast a range of properties from physicochemical characteristics to toxicological effects. upf.edu For methanesulfonate compounds, these computational tools offer insights into their reactivity, potential as alkylating agents, and interactions with biological macromolecules. nih.govacs.org

Research into methanesulfonate esters often employs computational techniques to understand their formation and reactivity. For instance, studies on the formation of methyl methanesulfonate (MMS) from methanesulfonic acid and methanol (B129727) have used analytical data in conjunction with modeling software to elucidate reaction mechanisms and kinetics. acs.orgenovatia.com These investigations confirm that the formation of sulfonate esters can be modeled to understand how factors like temperature and the presence of water or bases affect reaction outcomes. acs.org Such models are crucial for predicting the potential presence of these esters as impurities in various chemical processes. enovatia.compqri.org

A significant application of in silico methods for this class of compounds is the prediction of their biological interactions, particularly their genotoxic potential. As alkylating agents, methanesulfonates like butyl methanesulfonate can react with nucleophilic sites in cells, including DNA. Computational models are being developed to predict these interactions and their consequences.

A key example is the use of molecular docking and deep neural network (DNN) modeling to investigate the toxicity profile of methyl methanesulfonate. nih.govresearchgate.net Molecular docking studies have shown strong interactions between MMS and DNA, providing a computational basis for its known genotoxic effects. nih.govresearchgate.net Furthermore, DNN models have been successfully developed to predict genotoxicity based on various cellular and biochemical parameters. These models have proven to be valuable resources for evaluating the potential toxicity of different chemical compounds, demonstrating the power of machine learning in modern toxicology. nih.govresearchgate.net

The predictive power of these models is evaluated using several metrics, showing a high correlation between predicted results and experimental data. nih.govresearchgate.net These in silico approaches allow for the high-throughput screening and prioritization of compounds for further experimental testing, reducing reliance on extensive and costly laboratory work. mdpi.comnih.gov

Detailed Research Findings:

Mechanism Studies: GC-MS analysis combined with isotopic labeling has been used to study the formation of methyl methanesulfonate, confirming the C-O bond cleavage in the alcohol during the reaction. acs.orgpqri.org This fundamental mechanistic insight is critical for building accurate predictive models of sulfonate ester formation. acs.org

Kinetic Modeling: The rates of formation and solvolysis of methanesulfonate esters have been modeled to show that conversion rates are generally low and are significantly reduced by lower temperatures or the presence of small amounts of water. acs.orgenovatia.com

Molecular Docking: Docking analyses have been performed to simulate the binding of methyl methanesulfonate to DNA. The results indicate a strong interaction, which computationally supports the compound's ability to alkylate genetic material. nih.gov

Deep Neural Network (DNN) Modeling: A DNN model developed to predict the toxicity of methyl methanesulfonate showed high accuracy. The model effectively learned the relationships between MMS concentration and various endpoints, including physiological, cytogenetic, and biochemical changes, demonstrating its utility in predicting oxidative stress and lipid peroxidation-related genotoxicity. nih.govresearchgate.net

The data below provides computed properties for butyl methanesulfonate, which serve as foundational inputs for many in silico prediction models.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H12O3S | PubChem nih.gov |

| Molecular Weight | 152.21 g/mol | PubChem nih.gov |

| IUPAC Name | butyl methanesulfonate | PubChem nih.gov |

| InChI | InChI=1S/C5H12O3S/c1-3-4-5-8-9(2,6)7/h3-5H2,1-2H3 | PubChem nih.gov |

| InChIKey | LFLBHTZRLVHUQC-UHFFFAOYSA-N | PubChem nih.gov |

| Canonical SMILES | CCCCOS(=O)(=O)C | PubChem nih.gov |

| XLogP3 | 0.9 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

Table 2: Applications of In Silico Models in Methanesulfonate Ester Research

| In Silico Approach | Application | Key Findings | Reference |

|---|---|---|---|

| Kinetic Modeling (e.g., DynoChem) | Predicting formation and degradation rates of sulfonate esters. | Ester formation is an equilibrium process, significantly reduced by water and neutralized by bases. | enovatia.com |

| Molecular Docking | Investigating interactions between methanesulfonates and biological targets. | Demonstrated strong interaction between methyl methanesulfonate and DNA, indicating high potential for alkylation. | nih.gov |

| Deep Neural Network (DNN) | Predicting the genotoxicity of methanesulfonate compounds. | DNN models can accurately predict toxicity endpoints based on compound structure and concentration. | nih.govresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Filling data gaps for regulatory and safety assessments. | Models are used to predict toxicological effects for compounds where experimental data is unavailable. | upf.edu |

Future Research Directions and Emerging Paradigms in Methanesulfonate Ester Chemistry

Innovations in Green and Sustainable Synthetic Methodologies for Methanesulfonate (B1217627) Esters

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. For methanesulfonate esters, research is increasingly focused on green alternatives that minimize waste, avoid hazardous reagents, and improve energy efficiency.

A key area of innovation is the use of methanesulfonic acid (MSA) as a green acid catalyst. researchgate.net MSA is recognized for its strong acidity, low corrosivity (B1173158) compared to other mineral acids, and biodegradability. researchgate.net Its application in solvent-free reaction conditions represents a significant step towards sustainable synthesis. researchgate.net For instance, MSA has been effectively used as a catalyst for producing alkyl levulinates through the addition of alcohols to α-angelica lactone at room temperature, achieving high purity and yields of up to 99.8% without the need for solvents. researchgate.net

Further research directions include:

Catalyst Recycling: While MSA is considered a recyclable liquid catalyst, developing robust processes for its efficient recovery and reuse in industrial-scale synthesis of esters like butyl methanesulfinate (B1228633) is crucial. researchgate.net

Alternative Feedstocks: Exploring the synthesis of methanesulfonate esters from bio-based starting materials aligns with the principles of a circular economy.

Energy-Efficient Activation: Investigating microwave-assisted or photo-catalyzed syntheses could drastically reduce reaction times and energy consumption compared to conventional heating. A patent describes a method for preparing a methanesulfonic acid active ester that avoids column chromatography by using recrystallization, thereby reducing production costs and facilitating industrialization. google.com

Exploration of Novel Catalytic Systems for Selective Methanesulfonate Transformations

The selective transformation of methanesulfonates is critical for their application in complex molecule synthesis. Future research is geared towards discovering novel catalytic systems that offer enhanced control over reactivity and selectivity.

Methanesulfonic acid (MSA) itself serves as a potent catalyst in various transformations. It has been successfully used to catalyze the alkylation of aromatics with olefins, a key process in the petroleum industry. acs.org Studies show that with MSA as a catalyst, olefin conversion can reach 89.45% under optimized conditions, and the catalyst can be reused multiple times. acs.org

Emerging paradigms in catalysis for related sulfur compounds involve synergistic bimetallic systems. For example, a dual nickel and copper catalyst system has been developed for the asymmetric addition of propargyl acetates to sulfinylamines, demonstrating high precision in controlling stereochemistry. acs.org Adapting such synergistic catalytic strategies for methanesulfonate esters could open new avenues for asymmetric synthesis.

Future research will likely focus on:

Enantioselective Catalysis: Designing chiral catalysts that can control the stereochemistry during the synthesis or transformation of methanesulfonate esters.

Photoredox Catalysis: Utilizing visible-light-driven photocatalysts for mild and selective C-O or C-S bond formations and cleavages in methanesulfonate-containing molecules. Recent studies have shown visible-light-driven photocatalytic annulation reactions involving related nitrogen-containing compounds. acs.org

Enzymatic Catalysis: Exploring the use of enzymes for highly specific transformations of methanesulfonate esters, offering a green and efficient alternative to traditional chemical catalysts.

Advanced Mechanistic Insights into Complex Reaction Pathways and Intermediates

A profound understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and controlling product outcomes. For methanesulfonate esters, research is delving into the intricate details of their formation and reactivity.

Studies on the formation of methyl methanesulfonate (MMS) from methanol (B129727) and methanesulfonic acid (MSA) provide a model for understanding esterification. acs.orgresearchgate.net Using isotopically labeled methanol (¹⁸O-label), it was confirmed that the reaction proceeds via C-O bond cleavage of the alcohol, which is consistent with the reversal of established solvolysis mechanisms for sulfonate esters. acs.orgresearchgate.netresearchgate.net The formation of the ester is significantly influenced by reaction conditions; it is dramatically reduced at lower temperatures and in the presence of small amounts of water. acs.orgresearchgate.net Furthermore, neutralizing the acid with a base can prevent ester formation altogether. acs.orgacs.org

The two primary mechanistic pathways proposed for sulfonate ester formation are:

Nucleophilic attack of the sulfonate anion on the protonated alcohol.

Attack of the alcohol on a protonated sulfonic acid or its anhydride. pqri.org

Future research will benefit from:

In-situ Spectroscopic Analysis: Employing techniques like real-time NMR and IR spectroscopy to observe reactive intermediates directly.

Kinetic Studies: Performing detailed kinetic analysis under various conditions to build comprehensive reaction models for the synthesis of esters like butyl methanesulfinate. researchgate.net

Isotope Effect Studies: Using kinetic isotope effects to further elucidate transition state structures and reaction pathways.

Design of Next-Generation Functional Materials Utilizing Methanesulfonate Motifs

The unique physicochemical properties of the methanesulfonate group are being harnessed to create advanced functional materials. The "functional motif" approach, which identifies critical microstructural units responsible for a material's properties, is key to this endeavor. nih.gov

Methanesulfonate anions are key components in various functional materials:

Electrolytes: The high solubility of metal methanesulfonate salts and the high electrochemical stability of the MSA anion make them excellent electrolytes for applications like redox flow batteries and electrodeposition of metals such as tin and lead. rsc.org

Ionic Liquids: Methanesulfonate-based ionic liquids are being explored for applications such as carbon dioxide capture. rsc.org

Hydrometallurgy: MSA is emerging as a green alternative acid in extractive metallurgy for metal recovery and refining, including in lithium-ion battery recycling. rsc.org

The design of next-generation materials will focus on:

Polymer Chemistry: Incorporating methanesulfonate groups into polymer backbones or as side chains to create materials with tailored properties, such as ion-exchange resins or specialty polyelectrolytes.

Metal-Organic Frameworks (MOFs): Using methanesulfonate-functionalized linkers to construct MOFs with unique catalytic, sorption, or conductive properties.

Infrared Non-Linear Optical (NLO) Materials: While traditional IR NLO materials often rely on metal chalcogenide tetrahedra, exploring methanesulfonate-containing structures could lead to new materials with desirable properties. nih.gov

Table 1: Applications of Methanesulfonate-Based Materials

| Application Area | Material Type | Function of Methanesulfonate Motif | Reference |

|---|---|---|---|

| Energy Storage | Redox Flow Battery Electrolytes | High solubility of metal salts, electrochemical stability | rsc.org |

| Electrochemistry | Electroplating Baths | High conductivity, high solubility of metal salts (e.g., tin, lead) | rsc.org |

| Green Chemistry | Extractive Metallurgy | Safer, biodegradable acid for metal recovery | rsc.org |

| Environmental | Ionic Liquids | Component of task-specific ionic liquids for CO₂ capture | rsc.org |

Development of Enhanced Analytical Techniques for Ultra-Trace Analysis

The accurate detection and quantification of methanesulfonate esters at trace levels are critical, particularly in the pharmaceutical industry where they can be potential genotoxic impurities (PGIs). acs.orgnih.gov Continuous development of more sensitive and robust analytical methods is a key research focus.

Current standard methods include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile methanesulfonates. Headspace GC is often employed to avoid contamination from non-volatile active pharmaceutical ingredients (APIs). nih.govresearchgate.net A dissolve-and-injection approach with a capillary column can achieve limits of quantitation (LOQ) at the parts-per-million (ppm) level. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): For non-volatile esters or to improve sensitivity, HPLC with UV or MS detection is used. Derivatization is a common strategy to enhance the UV absorbance of analytes like methyl and ethyl methanesulfonate. nih.gov Reagents such as sodium dibenzyldithiocarbamate (B1202937) (BDC) have been successfully used for this purpose, allowing for reliable quantification. nih.govresearchgate.net

Future advancements are expected in:

Hyphenated Techniques: Broader application of techniques like LC-MS/MS for enhanced selectivity and sensitivity, allowing for the direct analysis of complex mixtures with minimal sample preparation. researchgate.net

Miniaturization and Automation: Development of microfluidic devices (Lab-on-a-Chip) for high-throughput screening and analysis of methanesulfonate esters.

Novel Derivatization Reagents: Synthesis of new reagents that react faster and provide greater signal enhancement for ultra-trace detection.

Table 2: Comparison of Analytical Methods for Methanesulfonate Esters

| Method | Technique | Analyte(s) | Limit of Quantitation (LOQ) | Application | Reference |

|---|---|---|---|---|---|

| GC-FID | Capillary GC | MMS, EMS, Isopropyl Methanesulfonate | ~5 µg/g (5 ppm) | In pharmaceutical drug substances | nih.gov |

| GC-MS | Capillary GC (SIM mode) | MMS, EMS | MMS: 0.52 µg/g; EMS: 0.54 µg/g | In pharmaceutical drug substances | researchgate.net |

| HPLC-UV | Derivatization with BDC | MMS, EMS | Not specified, suitable for TTC limits | In innovative drug API | nih.gov |

MMS: Methyl Methanesulfonate, EMS: Ethyl Methanesulfonate, BDC: Sodium dibenzyldithiocarbamate, TTC: Threshold of Toxicological Concern

Multi-scale Computational Modeling for Predictive Chemical Properties and Reactivity

Computational chemistry is an increasingly powerful tool for predicting molecular properties and elucidating reaction mechanisms, accelerating research and development. For methanesulfonate esters, computational modeling offers a path to understanding their behavior at a fundamental level.

Current computational data for compounds like this compound include basic molecular properties and descriptors. chemscene.comnih.gov These parameters are the building blocks for more complex models.

Table 3: Computed Properties for Butyl Methanesulfonate

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 152.21 g/mol | nih.gov |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | chemscene.com |

| LogP | 0.7627 | chemscene.com |

| Rotatable Bonds | 4 | chemscene.com |

Future research will heavily rely on multi-scale modeling to:

Predict Reactivity and Spectra: Using Density Functional Theory (DFT) to calculate reaction energy barriers, predict spectroscopic data (NMR, IR), and understand the electronic structure of transition states. nih.gov

Simulate Material Properties: Employing molecular dynamics (MD) simulations to predict the bulk properties of methanesulfonate-based materials, such as the behavior of ionic liquids or the mechanical properties of polymers.

Develop QSAR Models: Creating Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity or toxicity of new methanesulfonate esters, guiding the design of safer chemicals.

Guide Mechanistic Studies: Simulating complex reaction pathways, such as those in synergistic catalysis, to identify key intermediates and understand the role of each component in the catalytic cycle. acs.org

The integration of these advanced computational approaches will be indispensable for the rational design of novel methanesulfonate esters and materials with desired functions, ultimately accelerating the pace of innovation in the field.

Q & A

Q. What strategies improve the rigor of spectroscopic data interpretation for sulfinate esters?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.